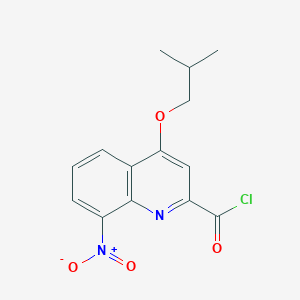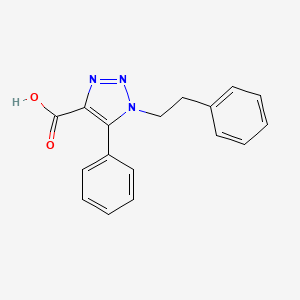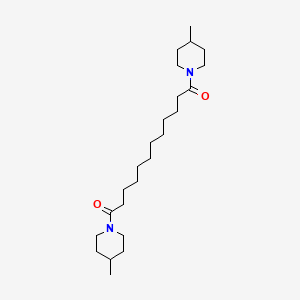
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride typically involves multiple steps One common method starts with the nitration of quinoline to introduce the nitro group at the 8-positionFinally, the carbonyl chloride group is introduced using thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, thiols, and bases like triethylamine.
Major Products
Reduction: 4-(2-Methylpropoxy)-8-aminoquinoline-2-carbonyl chloride.
Substitution: 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxamide, 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylpropoxy)-8-aminoquinoline-2-carbonyl chloride
- 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxamide
- 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxylate
Uniqueness
4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
754216-33-6 |
|---|---|
Molekularformel |
C14H13ClN2O4 |
Molekulargewicht |
308.71 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-8-nitroquinoline-2-carbonyl chloride |
InChI |
InChI=1S/C14H13ClN2O4/c1-8(2)7-21-12-6-10(14(15)18)16-13-9(12)4-3-5-11(13)17(19)20/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
JJIUIBJNYKHNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)


![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)

![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)


